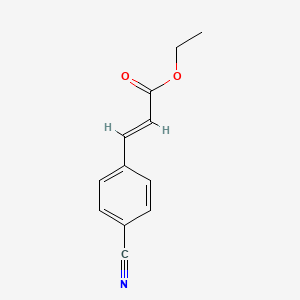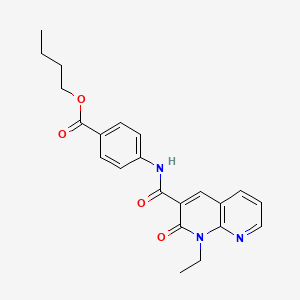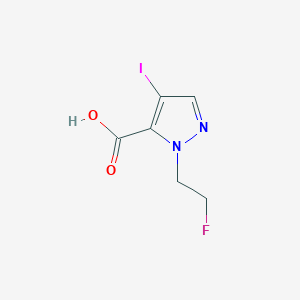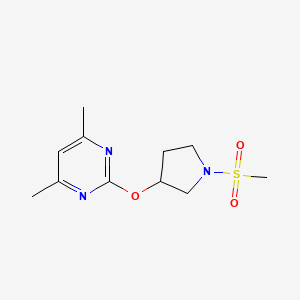![molecular formula C22H19N3O3S3 B2586408 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide CAS No. 922450-87-1](/img/structure/B2586408.png)
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H19N3O3S3 and its molecular weight is 469.59. The purity is usually 95%.
BenchChem offers high-quality N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Properties
The reactivity and antimalarial activity of sulfonamide derivatives, including the chemical family to which N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide belongs, have been explored in the context of COVID-19 drug applications. These compounds, upon theoretical investigations and molecular docking studies, show promising antimalarial properties with low cytotoxicity, highlighting their potential use in antimalarial therapy and possibly against COVID-19 due to their binding affinity towards key viral proteins (Fahim & Ismael, 2021).
VEGF Inhibition for Cancer Therapy
Substituted benzamides, including structures similar to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide, have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2). This property is crucial for the development of therapeutic agents targeting cancer, especially in inhibiting tumor growth and angiogenesis (Borzilleri et al., 2006).
Synthesis and Green Chemistry
The synthesis processes involving compounds with the sulfonyl and methylthio groups, such as N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide, emphasize the importance of green chemistry principles. Modified synthesis approaches aim to reduce waste and improve atom economy, demonstrating the compound's role in advancing sustainable chemical practices (Gilbile et al., 2017).
PI3K/mTOR Inhibition for Therapeutic Applications
Investigations into benzothiazole derivatives have highlighted their efficacy as inhibitors of the PI3Kα and mTOR pathways. These pathways are critical in cancer biology, and their inhibition can lead to the development of effective cancer therapies. Studies show that altering the heterocyclic core can improve metabolic stability, making compounds within this family promising candidates for cancer treatment (Stec et al., 2011).
Fluorescence and Anticancer Activity
The synthesis of Co(II) complexes with N-(thiazol-2-yl)benzamide derivatives, including variations similar to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide, has been explored for their fluorescence properties and potential anticancer activity. These studies open pathways for the development of novel diagnostic tools and therapeutic agents in oncology (Vellaiswamy & Ramaswamy, 2017).
Propiedades
IUPAC Name |
3-methylsulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S3/c1-29-17-7-3-6-16(11-17)21(26)25(14-15-5-4-10-23-13-15)22-24-19-9-8-18(31(2,27)28)12-20(19)30-22/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLLMUZGLJAJTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-chlorophenyl)[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2586332.png)


![6-benzyl-N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586338.png)




![(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(2-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2586345.png)
![N-cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586346.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2586347.png)